molecular formula C27H32O5 B1683273 Tr-PEG5 CAS No. 125274-16-0

Tr-PEG5

Cat. No.: B1683273
CAS No.: 125274-16-0
M. Wt: 436.5 g/mol
InChI Key: NVNUQXMSFVIKJG-UHFFFAOYSA-N
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Description

Tr-PEG5 is an organic compound with the molecular formula C27H32O5 and a molecular weight of 436.54 g/mol . This compound is known for its unique structure, which includes a trityl group and multiple ether linkages. It is often used in research and industrial applications due to its versatile chemical properties.

Mechanism of Action

Target of Action

Tr-PEG5, also known as 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL, is a polyethylene glycol (PEG) linker . It is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the lysine and N-terminal amino groups of proteins .

Mode of Action

This compound contains a trityl, alcohol protecting group, and a terminal hydroxyl group . The trityl group can be removed under acidic conditions . The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG5 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .

Pharmacokinetics (ADME Properties)

Peg linkers like this compound are known to enhance the solubility of compounds in aqueous media , which can improve the absorption and distribution of the conjugated drugs. The metabolism and excretion of this compound would be largely dependent on the properties of the conjugated drug.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific proteins or drugs it is conjugated to. By forming stable amide bonds with proteins, this compound can alter the proteins’ properties, potentially enhancing their stability, solubility, and reducing their immunogenicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the removal of the trityl group and the formation of amide bonds . Furthermore, the presence of other substances in the environment could potentially interact with this compound or the conjugated drug, influencing its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tr-PEG5 can be synthesized through various methods. One common method involves the reaction of 4-bromo-1-butanol with triphenylborane under specific reaction conditions . The reaction typically requires a catalyst and is conducted at a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions

Tr-PEG5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tr-PEG5 is unique due to its trityl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where stability and specific molecular interactions are required .

Properties

IUPAC Name

2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O5/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNUQXMSFVIKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468360
Record name 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125274-16-0
Record name 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tetraethylene glycol (213.65 g, 1.1 mol) and triethylamine (20.24 g, 27.8 ml, 200 mmol) in dry dichloromethane (1500 ml) was added dropwise triphenylmethyl chloride (27.88 g, 100 mmol) in dry dichloromethane (500 ml). This solution was left to stir under argon at room temperature for 24 hours. After 24 hours, the reaction was concentrated in vacuo to give a mixture of product and starting material as a yellow oil. This oil was then re-dissolved in dichloromethane (1000 ml), partitioned with sat. aq. NaHCO3 (500 ml), water (3×400 ml) and finally sat. aq. NaCl (500 ml). The organic layer was separated, dried over anhydrous sodium sulphate and concentrated in vacuo to give the title compound as a yellow oil (42.2 g, 95%) which was used without further purification.
Quantity
213.65 g
Type
reactant
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
27.88 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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